5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C12H16O4. It is a derivative of Meldrum’s acid, characterized by a cyclohexylidene group attached to the dioxane ring. This compound is known for its stability and unique reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of cyclohexanone with Meldrum’s acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione involves its reactivity towards nucleophiles and electrophiles. The cyclohexylidene group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The dioxane ring stabilizes the intermediate species formed during reactions, facilitating various transformations .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and reactivity in organic synthesis.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione, used in similar applications but with different reactivity profiles.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine, another compound with a similar dioxane ring structure but different functional groups.
Uniqueness
5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing compounds with specific structural and functional characteristics .
Properties
IUPAC Name |
5-cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXJTJOKAQLEEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2CCCCC2)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344479 | |
Record name | 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-25-9 | |
Record name | 5-Cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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